alpha-Pinene
alpha-Pinene
Alpha-pinene appears as a clear colorless liquid with a turpentine odor. Flash point 91 °F. Less dense than water and insoluble in water. Vapors are heavier than air. Used as a solvent.
Alpha-pinene is a pinene that is bicyclo[3.1.1]hept-2-ene substituted by methyl groups at positions 2, 6 and 6 respectively. It has a role as a plant metabolite.
alpha-Pinene is a natural product found in Camellia sinensis, Callistemon citrinus, and other organisms with data available.
See also: Eucalyptus Oil (part of); Mandarin oil (part of); Coriander Oil (part of) ... View More ...
Alpha-pinene is a pinene that is bicyclo[3.1.1]hept-2-ene substituted by methyl groups at positions 2, 6 and 6 respectively. It has a role as a plant metabolite.
alpha-Pinene is a natural product found in Camellia sinensis, Callistemon citrinus, and other organisms with data available.
See also: Eucalyptus Oil (part of); Mandarin oil (part of); Coriander Oil (part of) ... View More ...
Brand Name:
Vulcanchem
CAS No.:
80-56-8
VCID:
VC21116672
InChI:
InChI=1S/C10H16/c1-7-4-5-8-6-9(7)10(8,2)3/h4,8-9H,5-6H2,1-3H3
SMILES:
CC1=CCC2CC1C2(C)C
Molecular Formula:
C10H16
Molecular Weight:
136.23 g/mol
alpha-Pinene
CAS No.: 80-56-8
Cat. No.: VC21116672
Molecular Formula: C10H16
Molecular Weight: 136.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Alpha-pinene appears as a clear colorless liquid with a turpentine odor. Flash point 91 °F. Less dense than water and insoluble in water. Vapors are heavier than air. Used as a solvent. Alpha-pinene is a pinene that is bicyclo[3.1.1]hept-2-ene substituted by methyl groups at positions 2, 6 and 6 respectively. It has a role as a plant metabolite. alpha-Pinene is a natural product found in Camellia sinensis, Callistemon citrinus, and other organisms with data available. See also: Eucalyptus Oil (part of); Mandarin oil (part of); Coriander Oil (part of) ... View More ... |
|---|---|
| CAS No. | 80-56-8 |
| Molecular Formula | C10H16 |
| Molecular Weight | 136.23 g/mol |
| IUPAC Name | 2,6,6-trimethylbicyclo[3.1.1]hept-2-ene |
| Standard InChI | InChI=1S/C10H16/c1-7-4-5-8-6-9(7)10(8,2)3/h4,8-9H,5-6H2,1-3H3 |
| Standard InChI Key | GRWFGVWFFZKLTI-UHFFFAOYSA-N |
| Isomeric SMILES | CC1=CC[C@H]2C[C@@H]1C2(C)C |
| SMILES | CC1=CCC2CC1C2(C)C |
| Canonical SMILES | CC1=CCC2CC1C2(C)C |
| Boiling Point | 313.2 °F at 760 mmHg (NTP, 1992) 156 °C at 760 mm Hg 313.2 °F |
| Colorform | Colorless, transparent liquid COLORLESS, MOBILE LIQUID |
| Flash Point | 91 °F (NTP, 1992) 33 °C 91 °F (33 °C) (CLOSED CUP) 91 °F |
| Melting Point | -67 °F (NTP, 1992) -62.5 °C -67 °F |
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